Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C17H20F2N2O5 and its molecular weight is 370.353. The purity is usually 95%.
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Biological Activity
Propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20F2N2O5
- Molecular Weight : 370.353 g/mol
- IUPAC Name : propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. The following table summarizes key findings regarding its antiproliferative activity:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MGC-803 | 5.82 | Induces apoptosis and inhibits cell migration |
A549 | 7.24 | Increases intracellular ROS levels |
T24 | 8.76 | Disrupts mitochondrial membrane potential |
HepG2 | 6.31 | Arrests the cell cycle at G0/G1 phase |
These results indicate that the compound exhibits promising anticancer properties by inducing apoptosis and affecting cellular mechanisms crucial for cancer progression .
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : Flow cytometry assays demonstrated that treatment with the compound significantly increased the percentage of apoptotic cells in MGC-803 cell lines.
- Cell Cycle Arrest : The compound was found to arrest the cell cycle at the G0/G1 phase, preventing further proliferation.
- Reactive Oxygen Species (ROS) Generation : The increase in ROS levels correlates with enhanced cytotoxicity, suggesting oxidative stress as a contributing factor to cell death .
Case Studies and Research Findings
A notable study published in a peer-reviewed journal demonstrated that derivatives of similar structures exhibited strong antiproliferative activity against various cancer cell lines. The study specifically noted that modifications in the molecular structure significantly impacted the biological activity of these compounds .
Another research highlighted the importance of fluorine substitution in enhancing potency. Compounds with fluorine in specific positions on the phenyl ring showed superior anticancer activity compared to their non-fluorinated counterparts .
Properties
IUPAC Name |
propan-2-yl 4-[4-(difluoromethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N2O5/c1-8(2)25-15(22)13-9(3)20-17(23)21-14(13)10-5-6-11(26-16(18)19)12(7-10)24-4/h5-8,14,16H,1-4H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPCZESYHLPHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC(F)F)OC)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.